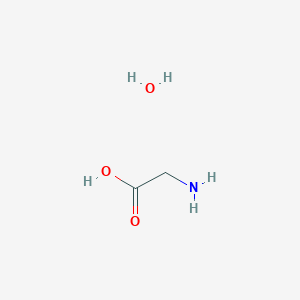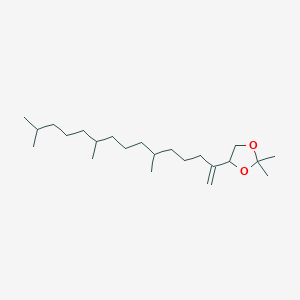
4-Hydroxybutyl phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a phenyl group attached to a carbonate moiety, which is further linked to a 4-hydroxybutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutyl phenyl carbonate typically involves the reaction of phenyl chloroformate with 4-hydroxybutanol. The reaction is carried out under basic conditions, often using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PhOCOCl+HO(CH2)4OH→PhOCOO(CH2)4OH+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the preparation of polycarbonates by reducing reaction times and minimizing heat exposure .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxybutyl phenyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be targeted by nucleophiles, leading to the formation of different substituted products.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Nucleophilic Substitution: Substituted carbonates.
Esterification: Ester derivatives.
Oxidation: Carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutyl phenyl carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valuable materials due to their strength and transparency.
Biodegradable Plastics: The compound is explored for its potential in creating biodegradable plastics, which are environmentally friendly alternatives to traditional plastics.
Medical Applications: Due to its biocompatibility, it is investigated for use in medical devices and drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-hydroxybutyl phenyl carbonate in chemical reactions typically involves nucleophilic attack on the carbonate group. The phenyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, its biocompatibility and biodegradability make it suitable for applications where gradual breakdown and assimilation are required .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-hydroxybutyl hydrogen carbonate) of bisphenol-A (DHB–BPA)
- Mono(4-hydroxybutyl hydrogen carbonate) of bisphenol-A (MHB–BPA)
Comparison: 4-Hydroxybutyl phenyl carbonate is unique due to its specific structure, which combines a phenyl group with a 4-hydroxybutyl group. This structure imparts distinct properties, such as enhanced reactivity in nucleophilic substitution reactions and potential for use in biodegradable materials .
Eigenschaften
CAS-Nummer |
137075-28-6 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-hydroxybutyl phenyl carbonate |
InChI |
InChI=1S/C11H14O4/c12-8-4-5-9-14-11(13)15-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI-Schlüssel |
KVZSCIGTOPVIGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)



![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)








